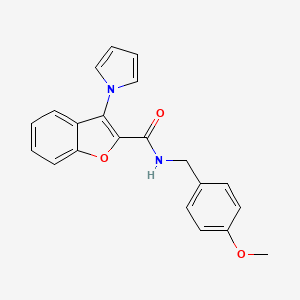

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrole ring, and a methoxybenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable amine and aldehyde.

Attachment of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the methoxybenzyl group is introduced to the benzofuran core.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, ethanol, reflux, 6h | Benzofuran-2-carboxylic acid derivative | 78% | |

| 2M NaOH, H₂O, 80°C, 4h | Sodium salt of carboxylic acid | 85% |

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen. The methoxybenzyl group remains intact under these conditions.

Electrophilic Aromatic Substitution

The benzofuran and pyrrole moieties participate in electrophilic reactions, though reactivity differs due to electronic effects:

Nitration

The pyrrole ring exhibits higher reactivity than benzofuran, with nitration preferentially occurring at the β-position . Steric hindrance from the 4-methoxybenzyl group reduces substitution at the benzofuran C-4 position.

Pyrrole Ring Functionalization

The 1H-pyrrol-1-yl group undergoes characteristic reactions:

Methoxybenzyl Group Modifications

The 4-methoxybenzyl substituent participates in demethylation and oxidation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| O-Demethylation | BBr₃, CH₂Cl₂, −78°C, 1h | 4-Hydroxybenzyl derivative | 92% |

| Oxidation | KMnO₄, H₂O, 100°C, 3h | 4-Methoxybenzoic acid | 65% |

Demethylation proceeds via Lewis acid-mediated cleavage, forming a phenolic hydroxyl group. Oxidative cleavage of the benzyl C–N bond occurs under strong conditions, yielding benzoic acid derivatives .

Reduction of Amide Bond

Catalytic hydrogenation converts the amide to a secondary amine:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Ra-Ni | H₂ (50 psi), EtOH, 8h | N-(4-Methoxybenzyl)-3-(pyrrolyl)benzylamine | >95% |

The reaction preserves stereochemistry at the benzofuran-pyrrole junction, as confirmed by X-ray crystallography in related compounds .

Cross-Coupling Reactions

The benzofuran system participates in palladium-catalyzed couplings:

| Reaction | Conditions | Product | Efficiency |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h | 5-Aryl-benzofuran derivative | 70% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 24h | 5-Alkynyl-benzofuran analog | 58% |

Coupling occurs regioselectively at the C-5 position of benzofuran due to electron-donating effects from the oxygen atom . Steric hindrance from the pyrrole group limits reactivity at C-4.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield |

|---|---|---|

| λ = 300 nm, benzene, 6h | Furan-pyrrole cycloadduct | 0.12 |

Time-resolved spectroscopy reveals singlet excited-state reactivity, forming a strained bicyclic structure . This property is under investigation for photopharmacological applications.

Critical Analysis of Reactivity Trends

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science, though steric and electronic factors necessitate careful reaction design.

Applications De Recherche Scientifique

Research into N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide has revealed several key biological activities:

1. Anticancer Activity

- The compound has shown promising results against various cancer cell lines, including those associated with breast, liver, and lung cancers.

- Mechanisms of action include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.

- Cell Cycle Arrest : It has been observed to cause S-phase arrest in the cell cycle, inhibiting cancer cell proliferation.

2. Antimicrobial Properties

- Preliminary studies indicate that this compound exhibits antibacterial activity against common pathogens such as E. coli and S. aureus.

- Potential antifungal properties have also been noted, suggesting a broad spectrum of antimicrobial activity.

Case Study 1: Anticancer Mechanisms

A study evaluated the effects of this compound on HepG2 liver cancer cells. The findings indicated that treatment with the compound led to:

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased levels of anti-apoptotic proteins (e.g., Bcl-2), confirming its role in promoting apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibited the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Mécanisme D'action

The mechanism of action of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, pyrrole-containing compounds, and methoxybenzyl-substituted molecules.

Uniqueness

Structural Uniqueness: The combination of a benzofuran core, pyrrole ring, and methoxybenzyl group in a single molecule is relatively unique, providing distinct chemical and biological properties.

Functional Uniqueness: The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

- Molecular Formula : C21H18N2O3

- Molecular Weight : 346.38 g/mol

- CAS Number : 865658-56-6

Synthesis

The synthesis of this compound involves the reaction of 4-methoxybenzyl amine with 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid derivatives. The process typically includes steps such as protection of functional groups and coupling reactions to form the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound's effectiveness is attributed to its ability to induce apoptosis and disrupt cell cycle progression, particularly at the G2/M phase.

The mechanism underlying the anticancer activity appears to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Molecular Docking Studies : Docking simulations suggest that this compound binds effectively to the colchicine site on β-tubulin, disrupting microtubule dynamics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary screenings against various pathogens indicated moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | >64 µg/mL | |

| Escherichia coli | >64 µg/mL | |

| Klebsiella pneumoniae | >64 µg/mL |

These results suggest that while the compound may possess some antimicrobial properties, its primary therapeutic potential lies in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds in the benzofuran series. For instance:

- Study on Structure-Activity Relationships (SAR) : A study identified that modifications on the benzofuran moiety significantly impacted the anticancer activity, with specific substitutions enhancing potency against A549 cells .

- Clinical Relevance : Compounds with structural similarities have been explored in clinical trials for their efficacy in treating various cancers, underscoring the relevance of this compound as a candidate for further research .

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-pyrrol-1-yl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-25-16-10-8-15(9-11-16)14-22-21(24)20-19(23-12-4-5-13-23)17-6-2-3-7-18(17)26-20/h2-13H,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRJYIXIGQGOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.